

An In-depth Technical Guide to Citromycin (C₁₃H₁₀O₅)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Citromycin

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Abstract

Citromycin (8,9-Dihydroxy-2-methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one), a polyketide with the molecular formula C₁₃H₁₀O₅, is a natural product isolated from various species of the *Penicillium* fungus. While initial investigations have noted its weak cytotoxic and antibacterial properties, recent studies have unveiled a more nuanced bioactivity profile, highlighting its potential as an anti-metastatic agent. This technical guide provides a comprehensive overview of the current knowledge on **citromycin**, including its physicochemical and spectroscopic properties, biosynthesis, and biological activities. Detailed experimental protocols for its isolation and for assays evaluating its anti-invasive effects are also presented. The information herein aims to serve as a foundational resource for researchers interested in the further exploration and potential therapeutic development of **citromycin**.

Physicochemical and Spectroscopic Properties

Citromycin is a yellow powder with a molecular weight of 246.21 g/mol [2]. Its structural and physical characteristics are summarized in the tables below.

Table 1: Physicochemical Properties of Citromycin

Property	Value	Reference
Molecular Formula	C13H10O5	[2]
Molecular Weight	246.21 g/mol	[2]
Appearance	Yellow Powder	[3]
Melting Point	296-298 °C	[3]
Boiling Point (Predicted)	591.1 ± 50.0 °C	[3]
Density (Predicted)	1.56 ± 0.1 g/cm ³	[3]
Solubility	Soluble in Methanol and DMSO	[3][4]
CAS Number	37209-30-6	[2]
IUPAC Name	8,9-dihydroxy-2-methyl-5H-pyrano[3,2-c]chromen-4-one	[2]

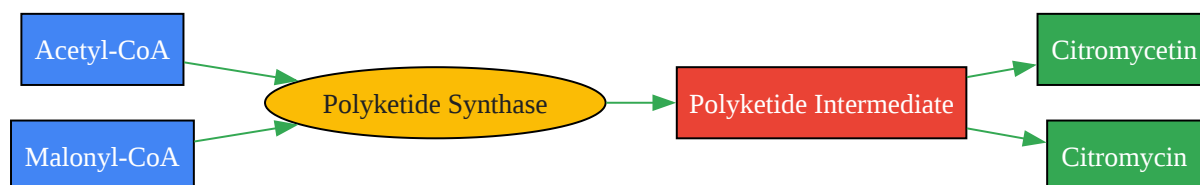
Table 2: Spectroscopic Data of Citromycin

While complete assigned spectra are not readily available in the public domain, the following provides an overview of the expected spectroscopic characteristics based on its structure.

Spectroscopic Technique	Expected Features
¹ H NMR	Signals corresponding to aromatic protons, a methyl group, a methylene group, and hydroxyl protons.
¹³ C NMR	Resonances for carbonyl, aromatic, olefinic, methyl, and methylene carbons.
Mass Spectrometry	A molecular ion peak corresponding to the exact mass of C13H10O5 (246.0528 g/mol).[2]

Biosynthesis

Citromycin is a polyketide, a class of secondary metabolites produced by fungi.[1] Its biosynthesis is closely related to that of citromycetin, another polyketide isolated from *Penicillium*. The proposed biosynthetic pathway for citromycetin involves the condensation of seven acetate units via a polyketide synthase.[3] It is hypothesized that **citromycin** shares a common precursor with citromycetin and is formed through a similar polyketide pathway.



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Caption: Proposed biosynthetic pathway of **citromycin**.

Biological Activity and Mechanism of Action

Cytotoxicity

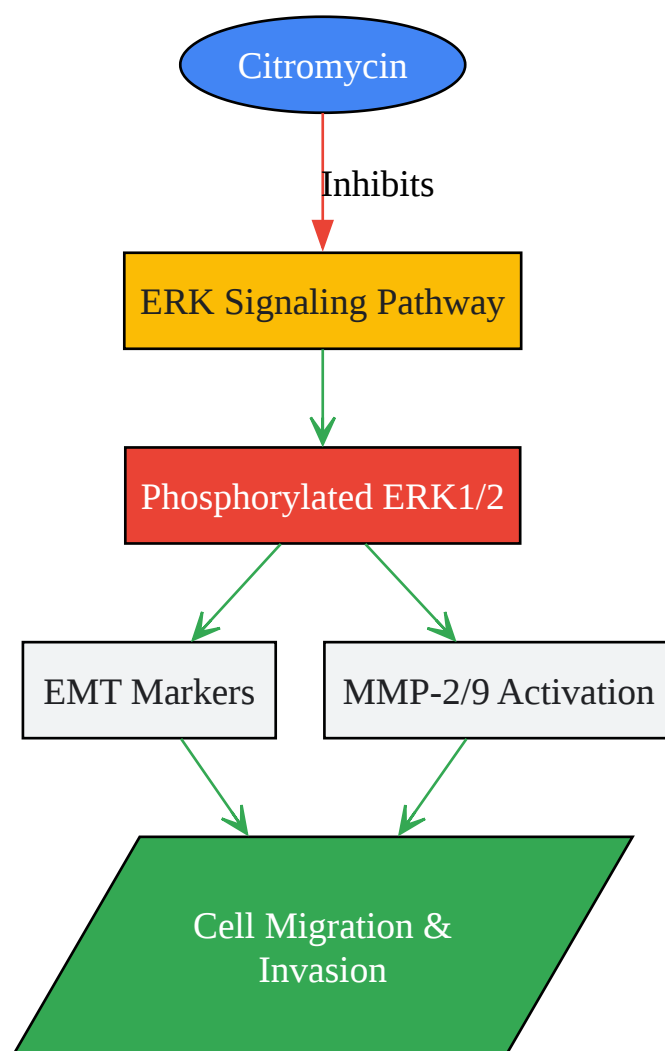
Initial studies have indicated that **citromycin** possesses weak cytotoxic activity.[1] More recent and targeted investigations on human ovarian cancer cell lines (SKOV3 and A2780) confirmed that **citromycin** does not exhibit significant cytotoxicity at concentrations effective for inhibiting cell migration and invasion.[5]

Anti-Metastatic Activity

The most significant biological activity of **citromycin** identified to date is its ability to inhibit the migration and invasion of human ovarian cancer cells.[5]

- **Inhibition of Cell Migration and Invasion:** **Citromycin** has been shown to significantly inhibit the migration and invasion of both SKOV3 and A2780 ovarian cancer cells in a concentration-dependent manner.[5]
- **Mechanism of Action:** The anti-invasive effects of **citromycin** are attributed to the suppression of the extracellular signal-regulated kinase (ERK) signaling pathway. Treatment with **citromycin** leads to a decrease in the phosphorylation of ERK1/2. The ectopic

expression of ERK can negate the anti-invasive effects of **citromycin**, confirming the central role of this pathway.[5] Furthermore, **citromycin** has been observed to inhibit the expression of epithelial-mesenchymal transition (EMT) markers and the activation of matrix metalloproteinases (MMP)-2 and MMP-9, which are downstream effectors of the ERK pathway and crucial for cell invasion.[5]



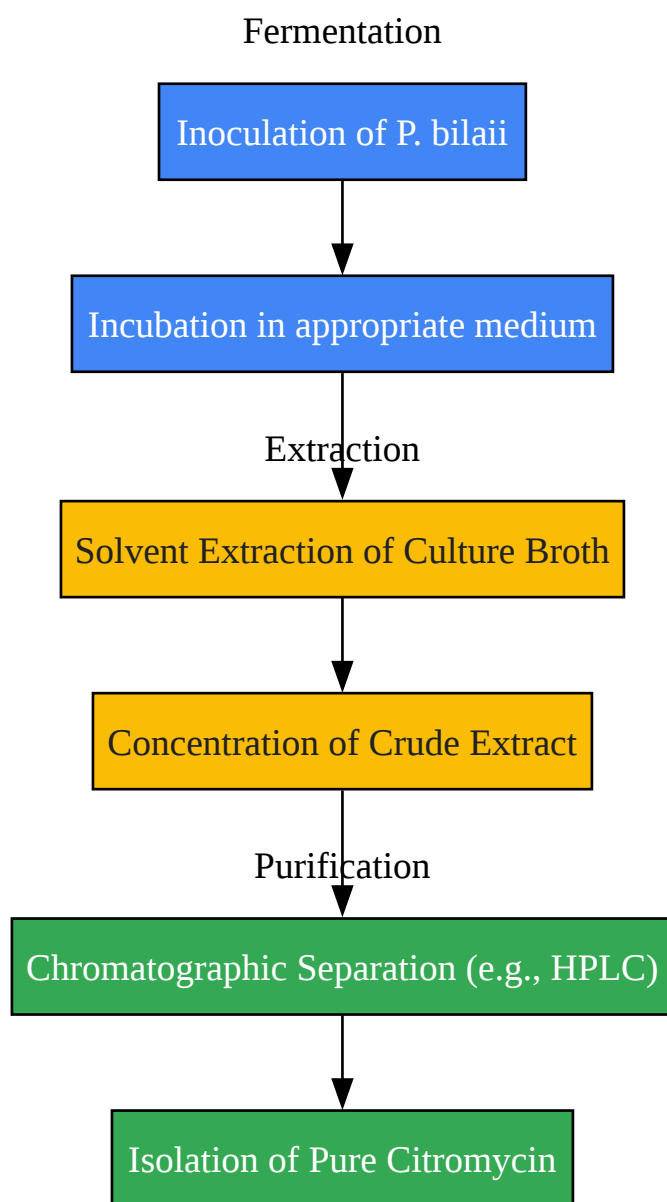
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Caption: Mechanism of anti-invasive action of **citromycin**.

Experimental Protocols

Isolation and Purification of Citromycin from *Penicillium bilaii*

The following protocol is based on the methods described for the isolation of polyketides from *Penicillium* species.[1]



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Caption: General workflow for **citromycin** extraction.

Methodology:

- Fermentation: *Penicillium bilaii* is cultured in a suitable liquid medium (e.g., potato dextrose broth) under optimal conditions for secondary metabolite production.
- Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate. The organic phases are combined and concentrated under reduced pressure to yield a crude extract.
- Purification: The crude extract is subjected to chromatographic separation, typically using high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a gradient elution system (e.g., water-acetonitrile) to isolate pure **citromycin**.

Cell Migration and Invasion Assays

The following are generalized protocols for assessing the anti-migratory and anti-invasive properties of **citromycin**, based on standard methodologies.^{[6][7]}

4.2.1. Wound Healing (Scratch) Assay for Cell Migration

- Cell Seeding: Plate ovarian cancer cells (e.g., SKOV3 or A2780) in a 6-well plate and grow to confluence.
- Scratch Formation: Create a "scratch" in the cell monolayer using a sterile pipette tip.
- Treatment: Wash the wells with phosphate-buffered saline (PBS) and replace the medium with fresh medium containing various concentrations of **citromycin** or a vehicle control.
- Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 and 48 hours).
- Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

4.2.2. Transwell Invasion Assay

- Chamber Preparation: Use a Transwell chamber with a porous membrane (e.g., 8 μ m pore size) coated with a basement membrane matrix (e.g., Matrigel).

- **Cell Seeding:** Seed serum-starved ovarian cancer cells in the upper chamber in a serum-free medium containing **citromycin** or a vehicle control.
- **Chemoattractant:** Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
- **Incubation:** Incubate the plate for a sufficient period (e.g., 48 hours) to allow for cell invasion.
- **Quantification:** Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane. Count the number of stained cells in several microscopic fields.[5]

Conclusion

Citromycin, a polyketide from *Penicillium* species, is emerging as a compound of interest not for its direct cytotoxic effects, but for its potential to inhibit cancer cell metastasis. Its demonstrated ability to suppress the migration and invasion of ovarian cancer cells through the inhibition of the ERK signaling pathway warrants further investigation. This technical guide consolidates the current understanding of **citromycin**, providing a valuable resource for researchers aiming to explore its full therapeutic potential. Future research should focus on elucidating the complete spectroscopic profile, optimizing synthetic routes, and conducting in-vivo studies to validate its anti-metastatic efficacy.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Citromycin (C₁₃H₁₀O₅)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161856#citromycin-molecular-formula-c13h10o5]

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